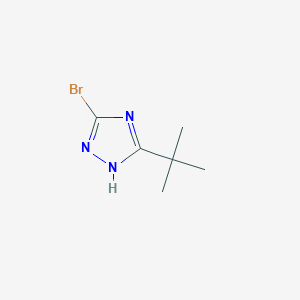

5-Bromo-3-tert-butyl-1H-1,2,4-triazole

Description

Propriétés

IUPAC Name |

3-bromo-5-tert-butyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHVHZJPOSOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622285 | |

| Record name | 3-Bromo-5-tert-butyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146858-36-8 | |

| Record name | 3-Bromo-5-tert-butyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-tert-butyl-1H-1,2,4-triazole

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-3-tert-butyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure, appearing in a multitude of clinically approved pharmaceuticals. The strategic placement of a bromine atom and a tert-butyl group on this core structure imparts unique properties that are highly valuable for the synthesis of novel therapeutic agents. This document consolidates available data on its molecular characteristics, discusses its importance as a versatile chemical intermediate, and provides a theoretical framework for its synthesis and analysis based on established methodologies for related compounds.

Introduction: The Significance of Substituted 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions. This five-membered heterocycle is a key pharmacophore in a wide array of therapeutic agents, demonstrating broad-spectrum biological activities.[1] Notable examples of pharmaceuticals containing the 1,2,4-triazole moiety include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and anticancer drugs such as letrozole and anastrozole.[2]

This compound emerges as a particularly valuable building block for several reasons. The tert-butyl group provides steric bulk, which can influence the molecule's binding affinity and selectivity for specific biological targets. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki or Heck reactions. This facilitates the rapid generation of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies.

Core Physicochemical Properties

While a complete, experimentally verified dataset for this compound is not extensively documented in publicly available literature, key properties can be identified from chemical supplier data and extrapolated from related compounds.

| Property | Value | Source |

| CAS Number | 146858-36-8 | CymitQuimica |

| Molecular Formula | C₆H₁₀BrN₃ | - |

| Molecular Weight | 204.07 g/mol | ECHEMI[3] |

| Exact Mass | 203.00581 u | ECHEMI[3] |

Synthetic Pathways and Methodologies

Proposed Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process, starting from commercially available precursors. A plausible route is the cyclization of a suitably substituted thiosemicarbazide, followed by bromination.

Sources

Spectroscopic Characterization of 5-Bromo-3-tert-butyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-tert-butyl-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-triazole ring system is a key feature in a variety of pharmacologically active molecules, exhibiting a broad range of biological activities, including antifungal, antimicrobial, and antiviral properties.[1][2][3] The presence of a tert-butyl group can enhance lipophilicity, potentially influencing a molecule's pharmacokinetic profile, while the bromo substituent provides a site for further synthetic modification.

Molecular Structure and Predicted Spectroscopic Data

The structural elucidation of a novel compound like this compound relies on a synergistic approach, integrating data from various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, with two main signals:

-

tert-Butyl Protons: A singlet integrating to nine protons is predicted in the upfield region, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the triazole ring. The chemical shift of this proton can be highly variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | s | 9H | -C(CH₃)₃ |

| ~13-15 | br s | 1H | N-H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

Triazole Ring Carbons: Two signals are expected for the C3 and C5 carbons of the triazole ring. The carbon attached to the bromine (C5) will likely appear at a different chemical shift compared to the carbon attached to the tert-butyl group (C3).

-

tert-Butyl Carbons: Two signals are predicted for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 | C3 |

| ~150 | C5 |

| ~32 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium, Broad | N-H stretch |

| ~2970 | Strong | C-H stretch (tert-butyl) |

| ~1600 | Medium | C=N stretch (triazole ring) |

| ~1470 | Medium | C-H bend (tert-butyl) |

| ~600-700 | Medium-Strong | C-Br stretch |

The IR spectrum is expected to show a characteristic broad absorption for the N-H stretch of the triazole ring.[4] Strong C-H stretching and bending vibrations from the tert-butyl group will also be prominent. The C=N stretching of the triazole ring and the C-Br stretch will provide further structural confirmation.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 217/219 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 202/204 | [M - CH₃]⁺ |

| 160/162 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] Common fragmentation pathways would involve the loss of a methyl group or the entire tert-butyl group from the molecular ion. The tert-butyl cation (m/z 57) is expected to be a prominent peak.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of a novel triazole derivative like this compound.

Synthesis Protocol: A Generalized Approach

The synthesis of substituted 1,2,4-triazoles can be achieved through various synthetic routes. A common method involves the cyclization of appropriate precursors. For this compound, a potential route could involve the reaction of a pivaloyl-substituted intermediate with a bromine source, followed by cyclization.[5][7]

Caption: Generalized synthesis workflow.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and integration values, correlating them with the expected structure.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Identify characteristic fragment ions and propose a fragmentation pathway consistent with the molecular structure.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented spectroscopic data is predictive, the detailed protocols offer a practical framework for researchers to synthesize and characterize this compound and its analogs. The synergistic use of NMR, IR, and Mass Spectrometry is crucial for the unambiguous structural elucidation of novel molecules in drug discovery and development. Further experimental work is necessary to validate the predicted data and to explore the full potential of this molecule in various scientific applications.

References

-

PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. [Link]

-

ResearchGate. Spectroscopic characterization for 1,2,4-triazole 3. [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

-

International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

-

SciSpace. Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. [Link]

-

IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

-

PubMed. New 1,2,4-triazole-based azo-azomethine dyes. Part I: synthesis, characterization and spectroscopic studies. [Link]

-

National Institutes of Health. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. [Link]

-

ResearchGate. Synthesis and spectral characterization of 1,2,4-triazole derivatives. [Link]

-

Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. [Link]

-

The Royal Society of Chemistry. 1. [Link]

-

National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-tert-butyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-tert-butyl-1H-1,2,4-triazole. The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] However, its inherent electron-deficient nature presents unique challenges and opportunities in electrophilic substitution reactions. This document elucidates the underlying principles governing the reactivity of the triazole nucleus, with a specific focus on the directing effects of the 3-tert-butyl substituent. While electrophilic attack on the carbon atoms of the 1,2,4-triazole ring is generally disfavored, this guide explores the nuances of N-substitution reactions, including alkylation, acylation, and sulfonation, which are the predominant pathways for electrophilic functionalization. We will delve into the regioselectivity of these reactions, supported by mechanistic insights and computational predictions, and provide detailed experimental protocols for key transformations. This guide is intended to be an essential resource for researchers engaged in the synthesis and modification of 1,2,4-triazole-based compounds, enabling the strategic design of novel molecular entities with potential therapeutic applications.

Introduction: The Unique Chemistry of the 1,2,4-Triazole Ring

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms.[1] This structural feature renders the ring system electron-deficient, a characteristic that profoundly influences its reactivity towards electrophiles. The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient due to their proximity to the electronegative nitrogen atoms, making them resistant to attack by electrophiles under normal conditions.[3] Consequently, electrophilic substitution reactions preferentially occur at the nitrogen atoms, which possess lone pairs of electrons and are the sites of highest electron density.

The 3-tert-butyl-1H-1,2,4-triazole molecule presents an interesting case study. The tert-butyl group, a bulky and electron-donating substituent, can be expected to modulate the reactivity and regioselectivity of electrophilic attack on the triazole ring through a combination of steric and electronic effects. Understanding these influences is paramount for the controlled synthesis of specifically substituted derivatives.

The Directing Influence of the 3-tert-butyl Group: A Mechanistic Perspective

The tert-butyl group at the C3 position of the 1,2,4-triazole ring exerts its influence on electrophilic substitution reactions through two primary mechanisms:

-

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction. This effect can slightly increase the electron density of the triazole ring, although the ring remains fundamentally electron-deficient. More importantly, the electron-donating nature of the tert-butyl group can influence the relative basicity and nucleophilicity of the different nitrogen atoms in the ring.

-

Steric Effects: The bulky nature of the tert-butyl group can sterically hinder the approach of an electrophile to the adjacent N2 and N4 positions. This steric hindrance can play a significant role in determining the regioselectivity of the reaction, often favoring substitution at the less hindered N1 position.

The interplay of these electronic and steric factors is crucial in predicting the outcome of electrophilic substitution reactions on 3-tert-butyl-1H-1,2,4-triazole.

N-Electrophilic Substitution: The Predominant Reaction Pathway

As established, the nitrogen atoms of the 1,2,4-triazole ring are the primary sites for electrophilic attack. This section will explore the key N-electrophilic substitution reactions of 3-tert-butyl-1H-1,2,4-triazole.

N-Alkylation

N-alkylation is a fundamental transformation for modifying the properties of 1,2,4-triazoles. The reaction of 3-tert-butyl-1H-1,2,4-triazole with an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base typically yields a mixture of N1 and N2-alkylated products. The regioselectivity of this reaction is highly dependent on the reaction conditions.

General Reaction Scheme:

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

The Expanding Therapeutic Landscape of 1,2,4-Triazole Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,2,4-Triazole

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural features, including its dipole character, hydrogen bonding capability, rigidity, and solubility, allow it to interact with a wide array of biological receptors with high affinity.[1] This inherent versatility has led to the development of a multitude of clinically significant drugs across diverse therapeutic areas, from antifungal and antiviral agents to anticancer and anti-inflammatory medications.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel 1,2,4-triazole derivatives, delving into their mechanisms of action, methodologies for their evaluation, and the rationale behind experimental design.

I. Antimicrobial Activity: A Cornerstone of Triazole Therapeutics

The profound impact of 1,2,4-triazole derivatives on infectious diseases is well-established, particularly in the realm of antifungal therapy. However, their utility extends to antibacterial applications as well, making them a subject of continuous investigation in the face of rising antimicrobial resistance.

A. Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant class of antifungal drugs, including fluconazole and itraconazole, are built upon the 1,2,4-triazole framework.[1] The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4][5]

The specificity of these agents for the fungal CYP51 over its human counterpart is a key determinant of their therapeutic index. The nitrogen atom at the 4-position of the triazole ring plays a critical role in coordinating with the heme iron atom within the active site of CYP51, effectively blocking its catalytic activity.[6]

The broth microdilution method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against fungal isolates.[7]

Protocol:

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific concentration (typically 0.5–2.5 x 10³ CFU/mL).

-

Compound Dilution Series: The test 1,2,4-triazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no compound) and negative (no inoculum) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[7]

Table 1: Representative Antifungal Activity of Novel 1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |

| TZD-01 | Candida albicans | 8 | Fluconazole (16) |

| TZD-02 | Aspergillus niger | 16 | Itraconazole (8) |

| TZD-03 | Cryptococcus neoformans | 4 | Fluconazole (8) |

Note: The data presented are hypothetical and for illustrative purposes.

B. Antibacterial Activity: Diverse Mechanisms of Action

While not as prominent as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[8] Their mechanisms of action are more varied and can include inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For instance, some derivatives have shown the ability to increase the permeability of the bacterial membrane and reduce the production of extracellular polysaccharides, which are crucial for biofilm formation and virulence.[7]

A common initial screening method to qualitatively assess the antibacterial potential of new compounds is the agar well diffusion assay.[9]

Protocol:

-

Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the dissolved 1,2,4-triazole derivative at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Caption: Workflow for in vitro antimicrobial screening.

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The 1,2,4-triazole scaffold is a key component in several established anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole, used in the treatment of hormone-responsive breast cancer.[1] Novel derivatives are continuously being explored for their potential to target various hallmarks of cancer through diverse mechanisms.[10][11]

A. Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazole derivatives is not limited to a single mechanism but rather encompasses a range of cellular effects:

-

Enzyme Inhibition: Many derivatives are designed to inhibit kinases, such as VEGFR-2, which are critical for tumor angiogenesis and growth.[12] Others target topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells, or inhibit aromatase to block estrogen synthesis.[11][12]

-

Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis). This can be triggered through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[10]

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cell proliferation.[13]

-

DNA Intercalation: Certain derivatives can insert themselves between the base pairs of DNA, disrupting its replication and transcription.[11]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

B. In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to screen for and characterize the COX-2 inhibitory activity of novel 1,2,4-triazole derivatives. [14][15] Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (the substrate), and a fluorescent or colorimetric probe.

-

Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test 1,2,4-triazole derivative. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a no-inhibitor control. [14]3. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Signal Detection: After a specific incubation period, measure the fluorescence or absorbance, which is proportional to the amount of prostaglandin produced.

-

IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the COX-2 enzyme activity, is determined.

Conclusion: A Future of Therapeutic Promise

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its chemical tractability and ability to interact with a diverse range of biological targets ensure its enduring relevance in medicinal chemistry. The systematic evaluation of the biological activities of new derivatives, guided by a deep understanding of their mechanisms of action and employing robust experimental protocols, is paramount to unlocking their full therapeutic potential. As our knowledge of disease pathways expands, the rational design of next-generation 1,2,4-triazole-based drugs holds the promise of more effective and safer treatments for a myriad of human ailments.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Mechanism of action of anti-inflammatory drugs. (1999). PubMed. Retrieved January 23, 2026, from [Link]

-

Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. (2010). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences. Retrieved January 23, 2026, from [Link]

-

Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of [1][16]and-[1][2][16]triazoles. (2023). PubMed. Retrieved January 23, 2026, from [Link]

-

Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

-

a. Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

What are COX-2 inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 23, 2026, from [Link]

-

A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (1998). Journal of Natural Products. Retrieved January 23, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

-

Ribavirin. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews. Retrieved January 23, 2026, from [Link]

-

Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies. (2024). International Journal of Medical Toxicology and Legal Medicine. Retrieved January 23, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 23, 2026, from [Link]

-

New triazole broad-spectrum antifungal agents targeting CYP51. (2024). BioWorld. Retrieved January 23, 2026, from [Link]

-

The conventional methods used for antimicrobial activity screening. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

-

Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 23, 2026, from [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved January 23, 2026, from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2016). Bentham Science. Retrieved January 23, 2026, from [Link]

-

Understanding the Mechanism of NSAIDs: How They Alleviate Pain and Inflammation. (2026). LinkedIn. Retrieved January 23, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved January 23, 2026, from [Link]

-

Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. (2022). KoreaMed Synapse. Retrieved January 23, 2026, from [Link]

Sources

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

- 6. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmtlm.org [ijmtlm.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromine Advantage: A Technical Guide to the Structure-Activity Relationship of Bromo-Triazole Compounds

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, triazole scaffolds have emerged as a cornerstone for the design of potent and selective drugs.[1][2] This guide delves into a specific, yet profoundly impactful, subset of this chemical space: bromo-triazole compounds. The introduction of a bromine atom onto the triazole core or its pendant groups can dramatically influence the physicochemical properties and biological activity of the parent molecule, a phenomenon we will explore in depth.

This document moves beyond a mere recitation of facts, offering a senior application scientist's perspective on the causality behind the observed structure-activity relationships (SAR). We will dissect the "why" behind experimental choices and explore how the strategic placement of a bromine atom can unlock or enhance therapeutic potential.

The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring containing three nitrogen atoms, known as triazole, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both isomers are prominent in a wide array of clinically approved drugs, including antifungal agents like fluconazole and voriconazole, and the antiviral ribavirin.[1] The triazole ring's utility stems from its unique combination of properties:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

-

Dipole Moment: The significant dipole moment of the triazole ring can influence molecular recognition and binding affinity.

-

Synthetic Versatility: The development of robust synthetic methodologies, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for 1,2,3-triazoles, allows for the facile generation of diverse compound libraries.[3]

The Influence of Bromine: More Than Just a Halogen

The introduction of a bromine atom, a halogen, into a triazole-containing molecule is a strategic decision in drug design. Bromine's unique properties can profoundly impact a compound's biological activity through several mechanisms:

-

Lipophilicity and Membrane Permeability: Bromine is a lipophilic atom. Its incorporation can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[4]

-

Steric Effects: The size of the bromine atom can influence the conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, creating steric hindrance that prevents binding to off-target proteins.

-

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution within the molecule, affecting its reactivity and the pKa of nearby functional groups. This can have a significant impact on target binding.

-

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in a biological target. This can provide an additional anchoring point, increasing binding affinity and selectivity.

The following diagram illustrates the key properties of bromine that are leveraged in drug design.

Caption: Key physicochemical properties of bromine influencing the biological activity of triazole compounds.

Structure-Activity Relationships of Bromo-Triazole Compounds in Different Therapeutic Areas

The impact of bromine substitution is highly context-dependent, varying with the biological target and the overall molecular scaffold. Below, we explore the SAR of bromo-triazole compounds in several key therapeutic areas.

Antifungal Activity

The azole antifungals, many of which are triazole-based, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] SAR studies have revealed that the presence of a bromine atom on a phenyl ring attached to the triazole core can significantly enhance antifungal activity.

A study on a series of coumarin-1,2,3-triazole hybrids found that a compound with a 6-bromo-8-methoxycoumarinyl moiety exhibited very strong activity against most of the tested Candida species, with a minimum inhibitory concentration (MIC) of 5.9 µM, which was superior to the standard drug miconazole (MIC of 18.7 µM).[6] This suggests that the lipophilicity and electronic properties of the bromine atom contribute to improved binding at the active site of CYP51.

Antibacterial Activity

The emergence of drug-resistant bacteria necessitates the development of novel antibacterial agents. Bromo-triazole compounds have shown promise in this area. For instance, the introduction of a bromine atom at the C-6 position of a naphthyridinone skeleton in 3-(5-amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone derivatives was found to enhance antibacterial activity, particularly against Bacillus subtilis.[7] This enhancement is likely due to a combination of increased lipophilicity, facilitating passage through the bacterial cell wall, and favorable interactions with the target enzyme, DNA gyrase.[7]

Furthermore, in a series of thiazole-triazole hybrids, compounds substituted with bromine demonstrated the best antifungal activity against Aspergillus niger.[8] This highlights the versatility of bromine in conferring broad-spectrum antimicrobial properties.

Anticancer Activity

The 1,2,4-triazole scaffold is a common feature in many anticancer agents.[9][10] SAR studies on various bromo-triazole derivatives have demonstrated their potential as cytotoxic agents against a range of cancer cell lines.

In a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for their activity against A549 lung cancer cells.[4][11] Replacement of the bromo group with other heterocycles resulted in a loss of activity, indicating a specific role for the bromine atom in the compound's mechanism of action.[4][11]

Similarly, a series of di-arylated 1,2,4-triazole derivatives were synthesized and screened against human breast cancer cell lines.[12] A compound bearing a bromine atom on one of the aryl rings (4q) showed the best efficacy against the MCF-7 cell line with an IC50 of 4.8 µM.[12] Mechanistic studies revealed that this compound induced apoptosis, a programmed cell death pathway, highlighting its potential as a therapeutic agent.[12]

The following table summarizes the anticancer activity of selected bromo-triazole compounds.

| Compound Class | Cancer Cell Line | Key SAR Finding | IC50 (µM) | Reference |

| 1,2,3-Triazole-Chalcone | A549 (Lung) | Bromo group is essential for activity | 8.67 - 9.74 | [11] |

| Di-arylated 1,2,4-Triazole | MCF-7 (Breast) | Bromo-substituted derivative showed best efficacy | 4.8 | [12] |

| 1,2,4-Triazole Fused Acridines | Not Specified | Bromo-substitution at specific positions enhanced cytotoxicity | Not Specified | [9] |

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, bromo-triazole compounds have been explored as inhibitors of various enzymes. For example, a series of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives were synthesized and showed excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[13] The IC50 values for AChE inhibition ranged from 1.63 to 17.68 nM, and for BChE, from 8.71 to 84.02 nM.[13]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of bromo-triazole compounds relies on robust synthetic methods and reliable biological assays. This section provides an overview of common experimental protocols.

General Synthesis of Bromo-Triazole Derivatives

The synthesis of bromo-triazole compounds can be achieved through various routes. A common strategy involves the bromination of a pre-formed triazole ring or the use of a bromine-containing building block in the triazole synthesis.

Example Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole

This protocol is adapted from a published procedure.[14]

-

Dissolution: Dissolve 1H-1,2,4-triazole in a suitable solvent, such as water or acetic acid.

-

Bromination: Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate.

-

Isolation and Purification: Isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography to obtain 3,5-dibromo-4H-1,2,4-triazole.

The following diagram illustrates a generalized synthetic workflow for bromo-triazole derivatives.

Caption: A typical workflow for the synthesis and purification of bromo-triazole compounds.

In Vitro Biological Assays

The biological activity of synthesized bromo-triazole compounds is typically evaluated using a panel of in vitro assays.

Example Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Compound Preparation: Prepare a stock solution of the bromo-triazole compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing fungal growth medium.

-

Inoculation: Add a standardized suspension of the fungal strain to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Future Perspectives and Conclusion

The exploration of bromo-triazole compounds in drug discovery is a vibrant and promising field. The strategic incorporation of bromine has consistently demonstrated the ability to enhance a wide range of biological activities. Future research will likely focus on:

-

Elucidating Mechanisms of Action: A deeper understanding of how bromo-triazole compounds interact with their biological targets at the molecular level will enable more rational drug design.

-

Exploring Novel Scaffolds: Combining the bromo-triazole motif with other privileged structures will likely lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will aid in the prediction of the biological activity of novel bromo-triazole derivatives, accelerating the drug discovery process.[15]

References

-

Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Sciences, 23(3). [Link]

-

Request PDF. (n.d.). Triazole Derivatives and Their Biological Activity - A Review. ResearchGate. [Link]

-

Shafi, S., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 738108. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of compounds 8 and 9. [Link]

-

Kar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ACS Omega, 7(18), 15766–15790. [Link]

-

ResearchGate. (n.d.). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. [Link]

-

Request PDF. (n.d.). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. [Link]

-

El-Sayed, N. N. E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1435. [Link]

-

Wang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 708316. [Link]

-

DergiPark. (n.d.). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. [Link]

-

Wang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11. [Link]

-

ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

Acar, Ç., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]

-

Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. BioMed Research International, 2014, 328693. [Link]

-

ResearchGate. (n.d.). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). [Link]

-

Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

-

Das, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 15(1), 167–178. [Link]

-

Royal Society of Chemistry. (n.d.). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. [Link]

-

ResearchGate. (n.d.). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. [Link]

-

MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

ResearchGate. (n.d.). (PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. [Link]

-

ResearchGate. (n.d.). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of the novel triazole compounds. [Link]

-

ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

Zhang, Y., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry, 2014, 912497. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 12. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Turkish Computational and Theoretical Chemistry » Submission » Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity [dergipark.org.tr]

The 1,2,4-Triazole Scaffold: A Privileged Motif in the Quest for Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] This five-membered heterocyclic ring, with its unique electronic and structural features, has been extensively explored, leading to the discovery of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the discovery of new bioactive molecules centered around the 1,2,4-triazole core. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, field-proven insights, and detailed experimental methodologies necessary to navigate this exciting area of drug discovery. We will delve into the intricacies of synthetic strategies, robust screening protocols, the critical analysis of structure-activity relationships (SAR), and the molecular mechanisms that underpin the diverse biological effects of these compounds.

The 1,2,4-Triazole Core: A Foundation of Therapeutic Potential

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[2] Its stability, capacity for hydrogen bonding, and dipole character enable it to interact with high affinity at the active sites of various biological receptors.[3] This inherent ability to engage in diverse non-covalent interactions has led to its incorporation into a wide array of drugs with activities including antifungal, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[3][4][5]

The versatility of the 1,2,4-triazole scaffold allows for the strategic placement of various substituents at different positions on the ring, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability is a key reason why it continues to be a focal point for the design and synthesis of novel therapeutic agents.[5][6]

Synthetic Strategies: Building the 1,2,4-Triazole Scaffold

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Protocols

Two of the most established methods for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.

-

Pellizzari Reaction: This method involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[7]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [7]

-

Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

-

Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, triturate the solidified reaction mass with a small amount of ethanol.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent such as ethanol to yield the pure 3,5-diphenyl-1,2,4-triazole.

-

-

Einhorn-Brunner Reaction: This reaction provides a route to 1,5-disubstituted-1,2,4-triazoles through the condensation of a diacylamine with a hydrazine in the presence of a weak acid.[7]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [7]

-

Reactant Mixture: In a round-bottom flask, dissolve N-formyl benzamide (10 mmol) and phenylhydrazine (10 mmol) in a suitable solvent such as ethanol.

-

Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. Reflux the mixture for 4-6 hours.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Pour the residue into ice-cold water.

-

Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure 1,5-diphenyl-1,2,4-triazole.

-

Modern Synthetic Approaches

More contemporary methods often offer advantages in terms of efficiency, milder reaction conditions, and broader substrate scope.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of 1,2,4-triazoles, often in the absence of a catalyst.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles [9]

-

Reactant Mixture: In a microwave-safe vessel, combine the appropriate substituted aldehyde (0.01 mol), ethyl acetoacetate (0.015 mol), urea or thiourea (0.01 mol), and a few drops of concentrated sulfuric acid in ethanol (10 mL).

-

Microwave Irradiation: Irradiate the mixture in a microwave oven for 3-4 minutes at 160W.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it over ice to precipitate the product.

-

-

Copper-Catalyzed Synthesis: Copper catalysts have proven effective in promoting the synthesis of 1,2,4-triazole derivatives through oxidative cyclization reactions.[10]

Experimental Protocol: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-triazoles [10]

-

Reactant Mixture: In a reaction vessel, combine the appropriate nitrile, hydroxylamine, and a copper catalyst.

-

Reaction Conditions: The reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by treatment with another nitrile in the presence of the copper catalyst, and subsequent intramolecular dehydration cyclization.

-

Work-up and Purification: The product is isolated and purified using standard chromatographic techniques.

-

Screening for Bioactivity: Identifying Promising Candidates

Once a library of 1,2,4-triazole derivatives has been synthesized, the next critical step is to screen for biological activity. The choice of assay depends on the therapeutic area of interest.

Anticancer Activity Screening

A common and reliable method for assessing the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.[9][11][12][13]

Experimental Protocol: MTT Cell Proliferation Assay [9][13]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[9]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Antimicrobial and Antifungal Activity Screening

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial and antifungal potential of new compounds.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [14]

-

Compound Dilution: Serially dilute the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the target bacteria or fungi.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Elucidating Mechanisms of Action: Understanding "How" They Work

Identifying the molecular target and the signaling pathway through which a bioactive compound exerts its effect is crucial for lead optimization and further development.

Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for most azole antifungal drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][15][16] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] This disruption of the fungal cell membrane leads to cell death.

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay [17]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human CYP51A1, CPR (cytochrome P450 reductase), lipids, and lanosterol in a suitable buffer.

-

Inhibitor Addition: Add the test 1,2,4-triazole compounds at various concentrations. A known inhibitor like ketoconazole can be used as a positive control.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Steroid Extraction and Analysis: At specific time intervals, stop the reaction and extract the steroids. Analyze the products using techniques like HPLC or GC-MS to determine the extent of lanosterol demethylation and calculate the IC50 value of the inhibitor.

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Mechanisms: A Multi-Targeted Approach

1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[18]

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazoles act as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][10][19][20][21] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: Tubulin Polymerization Assay [1][10]

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin in a suitable buffer.

-

Inhibitor Addition: Add the test 1,2,4-triazole compound at various concentrations. Combretastatin A-4 can be used as a positive control.

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

IC50 Determination: Calculate the IC50 value of the inhibitor from the dose-response curve.

-

-

Enzyme Inhibition (e.g., EGFR, Aromatase): 1,2,4-triazoles can inhibit key enzymes involved in cancer signaling pathways. For instance, some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial mediator of cell proliferation and survival.[22][23][24] Others, like letrozole and anastrozole, are potent aromatase inhibitors, blocking the synthesis of estrogen and are used in the treatment of hormone-dependent breast cancer.[15][25][26][27]

Caption: Anticancer mechanism of 1,2,4-triazoles targeting the EGFR signaling pathway.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. SAR studies guide the rational design of more potent and selective analogs.

Key Structural Features Influencing Bioactivity

The biological activity of 1,2,4-triazole derivatives can be significantly modulated by the nature and position of substituents on the triazole ring and any appended functionalities.

-

Substituents on the Phenyl Ring: In many bioactive 1,2,4-triazoles, the presence of electron-withdrawing or electron-donating groups on an attached phenyl ring can dramatically influence activity. For example, in a series of antimicrobial agents, the introduction of specific halogen or methoxy groups can enhance potency.[3][6]

-

Modifications at the N1 and N4 Positions: The substituents at the nitrogen atoms of the triazole ring play a crucial role in determining the molecule's interaction with its biological target. For instance, the N4-benzyl group in some derivatives has been shown to be important for antibacterial activity.[6]

-

Hybrid Molecules: The fusion of the 1,2,4-triazole scaffold with other heterocyclic rings (e.g., pyrimidine, indole) or the incorporation of pharmacophores like Schiff bases can lead to hybrid molecules with enhanced and sometimes dual biological activities.[3][14][22][28]

Quantitative SAR (QSAR) Data

The following tables summarize representative SAR data for 1,2,4-triazole derivatives, highlighting the impact of structural modifications on their biological activity.

Table 1: SAR of 1,2,4-Triazole Derivatives as Antimicrobial Agents

| Compound | R1 | R2 | Target Organism | MIC (µg/mL) | Reference |

| 9d | Phenyl | 4-Chlorophenyl | S. aureus | 16 | [3] |

| 9n | Phenyl | 4-Nitrophenyl | S. aureus | 16 | [3] |

| 9o | Phenyl | 2,4-Dichlorophenyl | E. coli | 32 | [3] |

| 13 (Ofloxacin analog) | - | - | S. aureus | 0.25 - 1 | [6] |

| RO4 (Schiff base) | 3-Fluorophenyl | 4-Methoxyphenyl | C. albicans | 62.5 | [14] |

Table 2: SAR of 1,2,4-Triazole Derivatives as Anticancer Agents

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 7i (Indole hybrid) | Tubulin | HeLa | 3.03 | [10] |

| 9p (Indole hybrid) | Tubulin | HeLa | (nanomolar range) | [20] |

| 13b (Indolyl-triazole) | EGFR/PARP-1 | MCF-7 | (promising) | [22] |

| HB5 (Mefenamic acid hybrid) | EGFR | HepG2 | (lowest IC50) | [5] |

| TP6 (Pyridine hybrid) | - | B16F10 | 41.12 | [17] |

Case Studies: From Bench to Bedside

The successful development of several 1,2,4-triazole-based drugs serves as a testament to the therapeutic potential of this scaffold.

-

Fluconazole: A broad-spectrum antifungal agent, fluconazole's development was a landmark in the treatment of systemic fungal infections. Its favorable pharmacokinetic profile, including good oral bioavailability, contributed significantly to its clinical success.[29]

-

Anastrozole and Letrozole: These non-steroidal aromatase inhibitors are first-line treatments for hormone receptor-positive breast cancer in postmenopausal women.[30][26][27] Their high specificity and potency in suppressing estrogen synthesis have made them invaluable tools in oncology.[15][25]

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a rich source of novel bioactive molecules. The ongoing exploration of new synthetic methodologies, coupled with advanced screening techniques and a deeper understanding of molecular mechanisms, promises to unveil the next generation of 1,2,4-triazole-based therapeutics. The ability to create hybrid molecules and fine-tune their properties through rational design will undoubtedly lead to the discovery of compounds with improved efficacy, selectivity, and safety profiles. This guide has provided a comprehensive framework for researchers to build upon, fostering innovation in the exciting and impactful field of 1,2,4-triazole drug discovery.

References

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Aromatase Inhibitors. (2023). StatPearls. Retrieved from [Link]

- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2023). MDPI. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (2023). ResearchGate. Retrieved from [Link]

-

Aromatase inhibitors (anastrozole, exemestane and letrozole). (n.d.). Breast Cancer Now. Retrieved from [Link]

-

Synthesisand Bioactivityof 1,2,4-Triazoles. (2023). ResearchGate. Retrieved from [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024). ResearchGate. Retrieved from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (2023). IntechOpen. Retrieved from [Link]

-

Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Retrieved from [Link]

-

Letrozole vs. Anastrozole for Breast Cancer: A Comparison. (2023). MyBCTeam. Retrieved from [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2013). ResearchGate. Retrieved from [Link]

-

1,2,4-triazoles as Schiff bases and their anticancer potential. (2023). ResearchGate. Retrieved from [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega. Retrieved from [Link]

-

Breaking Down Aromatase Inhibitors: What Doctors Don't Say. (2023). YouTube. Retrieved from [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? (2009). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. mdpi.com [mdpi.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]

- 15. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 29. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Letrozole vs. Anastrozole for Breast Cancer: A Comparison | MyBCTeam [mybcteam.com]

Methodological & Application